molecular formula C24H27N5O2 B2415265 N-(1-(1-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3-methylbenzamide CAS No. 1251625-24-7

N-(1-(1-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3-methylbenzamide

Cat. No.: B2415265
CAS No.: 1251625-24-7
M. Wt: 417.513
InChI Key: LJPHZAHXFHEFPR-UHFFFAOYSA-N
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Description

N-(1-(1-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3-methylbenzamide is a useful research compound. Its molecular formula is C24H27N5O2 and its molecular weight is 417.513. The purity is usually 95%.
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Properties

IUPAC Name

N-[1-[1-(3,5-dimethylphenyl)triazole-4-carbonyl]piperidin-4-yl]-3-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N5O2/c1-16-5-4-6-19(12-16)23(30)25-20-7-9-28(10-8-20)24(31)22-15-29(27-26-22)21-13-17(2)11-18(3)14-21/h4-6,11-15,20H,7-10H2,1-3H3,(H,25,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJPHZAHXFHEFPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2CCN(CC2)C(=O)C3=CN(N=N3)C4=CC(=CC(=C4)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-(1-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3-methylbenzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following molecular formula:

  • Molecular Formula : C18H22N4O
  • Molecular Weight : 306.39 g/mol

The structure features a triazole ring, which is known for enhancing biological activity in various pharmacological contexts. The presence of the piperidine group further contributes to its interaction with biological targets.

Mechanisms of Biological Activity

  • Antitumor Activity :
    • Studies have shown that compounds containing triazole moieties can exhibit significant antitumor properties. For instance, derivatives similar to this compound have demonstrated effective inhibition of cell proliferation in various cancer cell lines such as lung cancer (NCI-H1299 and A549) with IC50 values ranging from 1.56 to 4.60 µM .
    • The mechanism involves inducing apoptosis and cell cycle arrest through pathways involving caspases and Bcl-2 family proteins .
  • Anti-inflammatory Properties :
    • The compound may also exhibit anti-inflammatory effects by modulating cytokine release and inhibiting inflammatory pathways. Research indicates that triazole derivatives can suppress the expression of pro-inflammatory cytokines in models of inflammation .
  • Antimicrobial Activity :
    • Triazoles are known for their antimicrobial properties. Studies suggest that similar compounds can inhibit the growth of various pathogens, making them potential candidates for developing new antimicrobial agents .

Case Studies and Research Findings

StudyFindings
In Vitro Antitumor Activity Evaluation Compounds similar to this compound showed significant antiproliferative effects against NSCLC cell lines with IC50 values indicating strong efficacy .
Apoptosis Induction Mechanism Research demonstrated that these compounds promote apoptosis through the activation of caspase pathways and downregulation of anti-apoptotic proteins like Bcl-2 .
Anti-inflammatory Effects Triazole derivatives have been shown to reduce IL-8 levels in TNF-α stimulated cells, indicating potential for treating inflammatory diseases .

Scientific Research Applications

The compound exhibits a range of biological activities that make it a candidate for various therapeutic applications:

  • Anticancer Activity :
    • Several studies have indicated that triazole derivatives, including this compound, demonstrate cytotoxic effects against various cancer cell lines. For instance, research has shown that similar triazole compounds can inhibit tubulin polymerization and induce apoptosis in cancer cells . The mechanisms of action typically involve interference with cellular processes critical for tumor growth and survival.
  • Antimicrobial Properties :
    • Triazole-containing compounds have been noted for their antimicrobial properties. The presence of the triazole ring enhances the compound's ability to disrupt microbial cell function, making it a potential candidate for developing new antibiotics .
  • Anti-inflammatory Effects :
    • Some derivatives of triazoles have been studied for their anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation .

Therapeutic Applications

The potential therapeutic applications of N-(1-(1-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3-methylbenzamide include:

  • Cancer Treatment : Given its cytotoxic properties, this compound could be explored as a novel chemotherapeutic agent.
  • Infectious Diseases : Its antimicrobial activity suggests possible applications in treating bacterial infections.
  • Chronic Inflammatory Conditions : The anti-inflammatory potential may position it as a treatment option for diseases such as arthritis or inflammatory bowel disease.

Case Study 1: Anticancer Evaluation

A study investigated the anticancer effects of various triazole derivatives against human cancer cell lines such as HCT-116 and MCF-7. The synthesized compounds displayed significant cytotoxicity with IC50 values indicating effective inhibition of cell proliferation .

Case Study 2: Mechanistic Insights

Research into the mechanism of action revealed that compounds with similar structures induce apoptosis through the activation of caspases and disruption of mitochondrial membrane potential. This highlights the potential for further development into targeted cancer therapies .

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